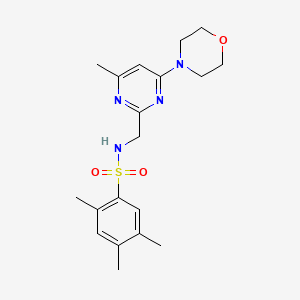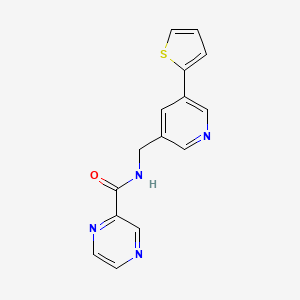
(E)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound features a complex structure with multiple functional groups, including a hydroxypiperidine, a thiophene ring, and an acrylamide moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Hydroxypiperidine Intermediate: This step involves the preparation of the hydroxypiperidine moiety through a series of reactions, such as the reduction of a piperidone derivative.
Coupling with Phenylacrylamide: The hydroxypiperidine intermediate is then coupled with a phenylacrylamide derivative under conditions that promote the formation of the amide bond. This step might involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Introduction of the Thiophene Ring: The thiophene ring is introduced through a substitution reaction, where a suitable thiophene derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxypiperidine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acrylamide double bond can be reduced to form saturated amides.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reduction using NaBH₄ (sodium borohydride).
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce saturated amides.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential pharmacological activities. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The hydroxypiperidine moiety could be involved in hydrogen bonding with biological macromolecules, while the thiophene ring might participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide: Lacks the thiophene ring.
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(furan-2-yl)acrylamide: Contains a furan ring instead of a thiophene ring.
Uniqueness
(E)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to similar compounds. This uniqueness might translate to different biological activities or chemical reactivities.
Properties
IUPAC Name |
(E)-N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-17-9-11-22(12-10-17)20(25)14-15-3-5-16(6-4-15)21-19(24)8-7-18-2-1-13-26-18/h1-8,13,17,23H,9-12,14H2,(H,21,24)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQALSMNVGAIVLO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2968407.png)


![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]propanamide](/img/structure/B2968412.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2968417.png)
![N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2968418.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2968423.png)
![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2968426.png)
![1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2968427.png)
![2-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}acetonitrile](/img/structure/B2968428.png)

